(3Z)-3-Propylidenepyrrolidine

Description

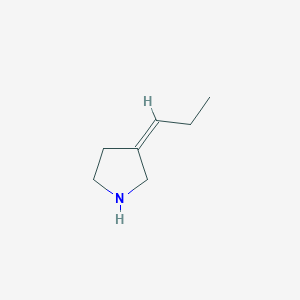

(3Z)-3-Propylidenepyrrolidine is a pyrrolidine derivative featuring a propylidene substituent (CH₂CH₂CH₂) at the 3-position in a Z-configuration. These compounds are often bioactive, with applications in antiviral, anti-inflammatory, and cytotoxic therapies . The Z-configuration of the propylidene group likely influences its stereoelectronic properties, solubility, and intermolecular interactions, as seen in related systems.

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

(3Z)-3-propylidenepyrrolidine |

InChI |

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3- |

InChI Key |

ZSIXFAYVZOLAHC-CLTKARDFSA-N |

Isomeric SMILES |

CC/C=C\1/CCNC1 |

Canonical SMILES |

CCC=C1CCNC1 |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-Propylidenepyrrolidine typically involves the reaction of pyrrolidine with propylidene derivatives under specific conditions that favor the formation of the Z-isomer. Common synthetic routes include:

Aldol Condensation: This method involves the condensation of pyrrolidine with propanal in the presence of a base, followed by dehydration to yield the desired product.

Wittig Reaction: The Wittig reaction between pyrrolidine and a propylidene phosphonium ylide can also be employed to synthesize this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensations or Wittig reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the selective formation of the Z-isomer.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3Z)-3-Propylidenepyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated pyrrolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry:

Catalysis: (3Z)-3-Propylidenepyrrolidine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of certain transformations.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: Research has explored the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders.

Biochemical Studies: The compound is used in studies investigating enzyme interactions and metabolic pathways.

Industry:

Material Science: this compound is utilized in the development of novel materials with specific electronic and mechanical properties.

Agriculture: The compound and its derivatives are investigated for their potential use as pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3Z)-3-Propylidenepyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, altering metabolic pathways and cellular functions.

Comparison with Similar Compounds

Alkylidene vs. Arylidene Groups

- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : This DKP derivative features a benzylidene (aromatic) group at the 3-position. It exhibits antiviral activity against H1N1 influenza virus with an IC₅₀ of 28.9 ± 2.2 μM . The aromatic group may enhance π-π stacking interactions with viral targets, improving potency compared to alkylidene analogs.

Chain Length and Branching

- (3Z,6E)-1-N-Methyl-3-benzylidene-6-(2S-methyl-3-hydroxypropylidene)piperazine-2,5-dione (Compound 1) : The addition of a hydroxypropylidene group at the 6-position introduces hydrogen-bonding capability, which may modulate membrane permeability .

2.2 Stereochemical Influences

- Compounds 1 and 2 : These diastereomers differ only in the configuration of the 2-methyl-3-hydroxypropylidene group (S vs. R). Compound 1 (S-configuration) and Compound 2 (R-configuration) show distinct NMR chemical shifts and optical rotations, highlighting how stereochemistry affects molecular recognition and bioactivity .

Comparative Data Table

Research Implications

- Drug Design : The propylidene group in this compound may balance solubility and target affinity, making it a candidate for optimizing DKP-based antivirals.

- Stereochemical Optimization : The contrasting bioactivities of Compounds 1 and 2 underscore the need to explore both R and S configurations in propylidene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.